Cas no 5471-90-9 (N-(4-hydroxyphenyl)benzenesulfonamide)

N-(4-hydroxyphenyl)benzenesulfonamide structure
5471-90-9 structure
商品名:N-(4-hydroxyphenyl)benzenesulfonamide
CAS番号:5471-90-9
MF:C12H11NO3S
メガワット:249.28564
CID:942688
PubChem ID:79622

N-(4-hydroxyphenyl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-(4-hydroxyphenyl)benzenesulfonamide
    • AC1L2XSF
    • AC1Q6VVR
    • AC1Q78XB
    • Benzenesulfonamide, N-(4-hydroxyphenyl)-
    • N-(4-hydroxyphenyl)-benzenesulfonamide
    • N-(4-hydroxyphenyl)-phenylsulfonamide
    • N-(p-hydroxyphenyl)benzenesulfonamide
    • N-phenylsulfonyl-4-aminophenol
    • NSC28472
    • Oprea1_750995
    • p-benzenesulfonamidophenol
    • SureCN523563
    • NSC-28472
    • A913816
    • SCHEMBL523563
    • G32395
    • CS-0356404
    • NSC 28472
    • EC 654-333-7
    • DA-42121
    • n-(4-hydroxyphenyl)benzenesulphonamide
    • AKOS002305765
    • DTXSID1063934
    • EN300-56924
    • NS00006806
    • Z45652933
    • AG-668/02826022
    • Oprea1_774277
    • 5471-90-9
    • 4'-Hydroxybenzenesulfonanilide
    • N-4-hydroxyphenyl-benzenesulphonamide
    • DTXCID3041792
    • MDL: MFCD00025018
    • インチ: InChI=1S/C12H11NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9,13-14H
    • InChIKey: WHZPMLXZOSFAKY-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1=CC=CC=C1)(NC2=CC=C(O)C=C2)=O

計算された属性

  • せいみつぶんしりょう: 249.04603
  • どういたいしつりょう: 249.04596439g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 74.8Ų

じっけんとくせい

  • PSA: 66.4
  • LogP: 3.34680

N-(4-hydroxyphenyl)benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019089581-5g
N-(4-Hydroxyphenyl)benzenesulfonamide
5471-90-9 95%
5g
$454.50 2023-09-01
eNovation Chemicals LLC
Y1244375-250mg
N-(4-hydroxyphenyl)benzenesulfonamide
5471-90-9 99%
250mg
$175 2024-06-06
Enamine
EN300-56924-2.5g
N-(4-hydroxyphenyl)benzenesulfonamide
5471-90-9 98%
2.5g
$473.0 2023-02-10
Enamine
EN300-56924-0.1g
N-(4-hydroxyphenyl)benzenesulfonamide
5471-90-9 98%
0.1g
$62.0 2023-02-10
Enamine
EN300-56924-0.5g
N-(4-hydroxyphenyl)benzenesulfonamide
5471-90-9 98%
0.5g
$164.0 2023-02-10
Enamine
EN300-56924-10.0g
N-(4-hydroxyphenyl)benzenesulfonamide
5471-90-9 98%
10.0g
$1040.0 2023-02-10
Aaron
AR019YSV-1g
N-(4-Hydroxyphenyl)benzenesulfonamide
5471-90-9 95%
1g
$357.00 2025-02-08
eNovation Chemicals LLC
Y1244375-100mg
N-(4-hydroxyphenyl)benzenesulfonamide
5471-90-9 99%
100mg
$170 2025-02-20
Aaron
AR019YSV-500mg
N-(4-Hydroxyphenyl)benzenesulfonamide
5471-90-9 95%
500mg
$251.00 2025-02-08
A2B Chem LLC
AV43523-250mg
N-(4-Hydroxyphenyl)benzenesulfonamide
5471-90-9 99%
250mg
$50.00 2024-04-19

N-(4-hydroxyphenyl)benzenesulfonamide 関連文献

N-(4-hydroxyphenyl)benzenesulfonamideに関する追加情報

Introduction to N-(4-hydroxyphenyl)benzenesulfonamide (CAS No. 5471-90-9)

N-(4-hydroxyphenyl)benzenesulfonamide, a compound with the chemical formula C₆H₆NO₃S, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound is identified by its unique CAS number 5471-90-9, which distinguishes it from other chemical entities and facilitates its recognition in scientific literature and databases. The molecular structure of N-(4-hydroxyphenyl)benzenesulfonamide consists of a benzenesulfonamide moiety linked to a 4-hydroxyphenyl group, making it a versatile scaffold for various biological activities.

The benzenesulfonamide group is known for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the hydroxyl group in the aromatic ring enhances the compound's solubility and reactivity, making it an attractive candidate for further derivatization and study. Recent advancements in medicinal chemistry have highlighted the potential of this class of compounds in developing novel therapeutic agents.

In recent years, researchers have been exploring the pharmacological profile of N-(4-hydroxyphenyl)benzenesulfonamide and its derivatives. Studies have demonstrated that this compound exhibits promising antioxidant properties, which are crucial in mitigating oxidative stress and preventing chronic diseases. The hydroxyl group in the aromatic ring plays a pivotal role in these antioxidant activities by participating in redox reactions and scavenging free radicals.

Moreover, the benzenesulfonamide moiety contributes to the compound's ability to interact with biological targets such as enzymes and receptors. This interaction is essential for modulating various physiological pathways, including those involved in inflammation and cancer progression. For instance, studies have shown that derivatives of N-(4-hydroxyphenyl)benzenesulfonamide can inhibit the activity of certain kinases, which are key players in cancer cell signaling pathways.

The synthesis of N-(4-hydroxyphenyl)benzenesulfonamide involves a series of well-established organic reactions, including sulfonation, amidation, and functional group transformations. The synthesis pathway must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations. Advanced synthetic techniques such as flow chemistry and catalytic processes have been employed to enhance the efficiency of these reactions.

Recent research has also focused on the computational modeling of N-(4-hydroxyphenyl)benzenesulfonamide to predict its binding affinity to biological targets. Molecular docking studies have been instrumental in identifying key interactions between the compound and its potential targets, providing insights into its mechanism of action. These computational approaches complement experimental studies and accelerate the discovery process.

The pharmacokinetic properties of N-(4-hydroxyphenyl)benzenesulfonamide are another area of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. Preclinical studies have been conducted to evaluate these properties, providing valuable data for drug development.

In conclusion, N-(4-hydroxyphenyl)benzenesulfonamide (CAS No. 5471-90-9) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure and biological activities make it an attractive candidate for further research and development. The combination of experimental and computational approaches has provided valuable insights into its pharmacological properties, paving the way for novel therapeutic agents.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:5471-90-9)Benzenesulfonamide, N-(4-hydroxyphenyl)-
sfd1114
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Jiangsu Xinsu New Materials Co., Ltd
(CAS:5471-90-9)
SFD710
清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ